molecular formula C10H7Cl3N2O2S B3008394 2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole CAS No. 112062-87-0

2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole

Cat. No.: B3008394
CAS No.: 112062-87-0
M. Wt: 325.59
InChI Key: NSIAQWPIUGALJC-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a sulfonyl group attached to an imidazole ring, with a 2,4,5-trichlorophenyl group and a methyl group as substituents. Its molecular formula is C10H8Cl3N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trichlorobenzenesulfonyl chloride and 2-methylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine
  • 2-Methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydro-1H-imidazole

Uniqueness

2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole is unique due to its specific structural features, such as the presence of the imidazole ring and the sulfonyl group These features confer distinct chemical reactivity and potential biological activities compared to similar compounds

Properties

IUPAC Name

2-methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIAQWPIUGALJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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